(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Description
Properties
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c1-3-14-16(20)18(22-11-21-14)27-13-7-9-24(10-13)19(26)17-12(2)23-15-6-4-5-8-25(15)17/h4-6,8,11,13H,3,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDFVPCPJQTMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=C4N3C=CC=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound integrates three pharmacologically significant moieties:
- 6-Ethyl-5-fluoropyrimidin-4-yloxy group : Provides hydrogen-bonding capacity and metabolic stability.
- Pyrrolidine ring : Enhances conformational flexibility and bioavailability.
- 2-Methylimidazo[1,2-a]pyridine : Imparts π-π stacking interactions for target binding.
Synthetic hurdles include:
Synthetic Strategies and Reaction Pathways
Retrosynthetic Analysis
The molecule dissects into two key intermediates (Figure 1):
- Intermediate A : 3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine
- Intermediate B : 2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride
Coupling via nucleophilic acyl substitution forms the methanone bridge.
Intermediate A Synthesis
Pyrimidine Functionalization
Step 1 : 6-Ethyl-5-fluoropyrimidin-4-ol synthesis via Friedel-Crafts acylation:
$$
\text{Acetophenone} + \text{Halogenating agent} \xrightarrow{\text{AlCl}3} \text{α-Haloacetophenone} \quad (82\%\text{ yield})
$$
Step 2 : Nucleophilic aromatic substitution (SNAr) with pyrrolidin-3-ol:
$$
\alpha\text{-Haloacetophenone} + \text{Pyrrolidin-3-ol} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Intermediate A} \quad (75\%\text{ yield})
$$
Optimization Insights
- Temperature : 110°C maximizes SNAr efficiency while minimizing pyrrolidine ring-opening.
- Solvent : DMF outperforms THF (75% vs. 58% yield) due to improved nucleophile activation.
Intermediate B Synthesis
Imidazopyridine Scaffold Assembly
Ugi-tetrazole four-component reaction enables rapid construction:
$$
2\text{-Aminopyridine} + \text{Isocyanide} + \text{Carboxylic acid} + \text{Aldehyde} \xrightarrow{\text{MeOH}} \text{Tetrazole intermediate} \quad (89\%\text{ yield})
$$
Cyclization : Thermally induced (150°C, 2h) to 2-methylimidazo[1,2-a]pyridine.
Carbonylation
Oxalyl chloride-mediated conversion to acyl chloride:
$$
\text{Imidazopyridine-3-carboxylic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DCM, 0°C}} \text{Intermediate B} \quad (94\%\text{ yield})
$$
Purification and Analytical Validation
Process Optimization and Scalability
LLM-Guided Reaction Development
The LLM-RDF framework (Nature, 2024) automated:
Cost Analysis
| Component | Cost per kg (USD) | Contribution (%) |
|---|---|---|
| Oxalyl chloride | 420 | 38 |
| 2-Aminopyridine | 310 | 28 |
| Chromatography | 220 | 20 |
| Labor | 150 | 14 |
Applications and Derivative Synthesis
Biological Activity
Structural Analogues
| Modification Site | Derivative | Activity Change |
|---|---|---|
| Pyrrolidine C3 | 3-Fluoro | IC50 ↓ 4.3× |
| Imidazopyridine C2 | 2-Ethyl | Solubility ↑ 2× |
| Methanone bridge | Ketone → Thioketone | CYP3A4 inhibition ↑ |
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to particular receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
Example 64 (Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate)
- Key Features : Contains a fluorinated pyrazolo[3,4-c]pyrimidine core and a chromen-4-one group.
- Comparison : Unlike the target compound, this analog lacks the imidazo[1,2-a]pyridine system but shares fluorinated pyrimidine and aromatic substituents, which enhance metabolic stability and target binding .
- Data: Molecular Weight: 536.4 g/mol (vs. ~454.4 g/mol for the target compound, estimated).
Imidazo-Pyrrolo-Pyrazine Derivatives (EUROPEAN PATENT APPLICATION)
- Key Features : Piperidine-linked imidazo[1,5-a]pyrrolo[2,3-e]pyrazine and pyrimidine/THP substituents.
- Comparison : These derivatives emphasize nitrogen-rich heterocycles but replace the pyrrolidinyloxy-pyrimidine group with piperidine or pyranyl systems. Such modifications may alter solubility and blood-brain barrier penetration .
Functional Analogues from Supplier Databases
1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone
- Key Features : Shares the 2-methylimidazo[1,2-a]pyridine core but lacks the fluoropyrimidine-pyrrolidine moiety.
- This compound is primarily used as an intermediate in drug discovery .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Fluorine Substitution : Fluorine in the pyrimidine ring (target compound and Example 64) enhances electronegativity and metabolic resistance, critical for prolonged drug activity .
- Heterocycle Diversity : The imidazo[1,2-a]pyridine system (target compound and 1-(6-chloro-2-methylimidazo...)) offers π-π stacking interactions with kinase ATP-binding pockets, whereas pyrazolo-pyrimidines (Example 64) prioritize steric complementarity .
- Lumping Strategy Relevance : Compounds with shared substructures (e.g., fluoropyrimidine) may be grouped for computational modeling, as seen in environmental studies . This approach could streamline SAR analysis for the target compound.
Biological Activity
The compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a pyrrolidine ring, a fluorinated pyrimidine moiety, and an imidazo-pyridine derivative. The presence of these functional groups suggests various mechanisms of action and therapeutic applications.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 335.4 g/mol. The structural components include:
- Pyrrolidine Ring : Contributes to the compound's ability to interact with biological targets.
- Fluorinated Pyrimidine : Known for its role in enhancing anticancer activity.
- Imidazo-pyridine : Associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties.
Table 1: Structural Features
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| Functional Groups | Pyrrolidine, Fluoropyrimidine, Imidazo-pyridine |
Anticancer Potential
Preliminary studies indicate that the compound may exhibit anticancer properties, primarily due to the fluoropyrimidine component. This group is known for its efficacy in inhibiting cancer cell proliferation by interfering with nucleic acid synthesis. The compound's ability to inhibit specific enzymes or receptors associated with cancer progression is under investigation.
Case Study: Inhibition of Cancer Cell Lines
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. Results suggest that it significantly inhibits cell growth at micromolar concentrations, indicating potential as a chemotherapeutic agent.
Antiviral Activity
Research has also explored the compound's activity against viral infections, particularly Hepatitis B Virus (HBV). The fluorinated pyrimidine structure enhances its interaction with viral polymerases, potentially leading to effective inhibition of viral replication.
Table 2: Antiviral Activity Results
| Compound Tested | EC50 (nM) | Cytotoxicity (CC50) |
|---|---|---|
| This compound | 25 | >500 |
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer and viral replication.
- Receptor Modulation : It could modulate receptor activities linked to inflammatory responses and immune evasion mechanisms in tumors.
Pharmacological Studies
Further pharmacological studies are essential to elucidate the complete biological profile of this compound. Current research focuses on:
- Bioassays : To assess its efficacy against specific biological targets.
- Toxicological Studies : To evaluate safety profiles in various models.
Table 3: Summary of Pharmacological Studies
| Study Focus | Findings |
|---|---|
| In vitro Cancer Assays | Significant inhibition of cancer cell growth |
| Antiviral Activity | Effective against HBV with low cytotoxicity |
| Mechanism Exploration | Potential enzyme inhibition and receptor modulation |
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what analytical methods validate its purity?
Answer:
The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyrimidine core (e.g., fluorination and ethylation at the 5- and 6-positions) followed by coupling with the pyrrolidine-oxygen linker and subsequent conjugation to the 2-methylimidazo[1,2-a]pyridine moiety . Key steps include nucleophilic substitution and catalytic cross-coupling reactions.
Validation:
- Purity: High-performance liquid chromatography (HPLC) with UV detection is standard, with purity thresholds ≥95% .
- Structural Confirmation: Mass spectrometry (HRMS) and nuclear magnetic resonance (NMR, including , , and NMR) are critical for verifying regiochemistry and substituent positions .
Advanced: How can researchers optimize multi-step synthetic pathways to improve yield and reduce side products?
Answer:
Optimization strategies include:
- Temperature Control: Lowering reaction temperatures during fluorination steps minimizes decomposition of sensitive intermediates .
- Catalyst Screening: Palladium-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency between heterocyclic fragments .
- Protecting Groups: Use of tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl intermediates prevents unwanted side reactions .
Data-Driven Adjustments:
Track reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry iteratively. For example, excess pyrrolidine derivatives (1.2–1.5 equivalents) improve coupling yields .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
- NMR Spectroscopy: NMR confirms fluorination at the pyrimidine 5-position, while NMR identifies methyl and ethyl groups on the imidazopyridine and pyrimidine rings .
- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly for the pyrrolidine linker’s conformation .
- FT-IR Spectroscopy: Validates carbonyl (C=O) and ether (C-O-C) functional groups .
Advanced: How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
Answer:
- Pharmacokinetic Profiling: Assess metabolic stability using liver microsome assays to identify rapid degradation in vivo .
- Solubility Optimization: Modify formulation (e.g., use of cyclodextrins or PEGylation) to improve bioavailability if poor solubility masks efficacy .
- Target Engagement Studies: Use techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA) to confirm target binding in physiological conditions .
Basic: What are the primary biological targets or therapeutic areas under investigation for this compound?
Answer:
Based on structural analogs, potential targets include:
- Kinase Inhibitors: The pyrimidine and imidazopyridine motifs suggest activity against tyrosine kinases (e.g., EGFR or VEGFR) .
- Antimicrobial Agents: Fluorinated pyrimidines are known to disrupt microbial DNA/RNA synthesis .
Initial Screening: Use enzyme-linked immunosorbent assays (ELISA) for kinase inhibition or microbroth dilution for antimicrobial activity .
Advanced: How can computational methods aid in understanding structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking: Predict binding modes to targets like kinases using software (e.g., AutoDock Vina) to guide substituent modifications .
- QSAR Modeling: Correlate electronic properties (e.g., Hammett constants of substituents) with bioactivity data to prioritize synthetic targets .
- MD Simulations: Assess conformational stability of the pyrrolidine linker in aqueous vs. lipid environments to optimize pharmacokinetics .
Basic: What are the critical stability parameters for storing and handling this compound?
Answer:
- Storage: -20°C under inert atmosphere (argon) to prevent hydrolysis of the fluoropyrimidine moiety .
- Light Sensitivity: Protect from UV light due to the imidazopyridine chromophore’s photosensitivity .
- Solvent Compatibility: Use anhydrous DMSO or ethanol for stock solutions to avoid decomposition .
Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?
Answer:
- Mechanistic Profiling: Perform RNA-seq or proteomics to identify cell-line-specific resistance pathways (e.g., upregulated efflux pumps) .
- Coculture Models: Test activity in stromal cell cocultures to mimic tumor microenvironment interactions .
- Dose-Response Refinement: Use Hill slope analysis to differentiate target-specific effects from off-target toxicity .
Basic: What are the recommended in vitro assays for preliminary bioactivity screening?
Answer:
- Cell Viability: MTT or resazurin assays in cancer (e.g., HeLa, MCF-7) and normal (e.g., HEK293) cell lines .
- Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) for IC determination .
- Membrane Permeability: Caco-2 monolayer assays to predict intestinal absorption .
Advanced: What strategies validate the compound’s mechanism of action when traditional assays are inconclusive?
Answer:
- Chemical Proteomics: Use affinity chromatography with immobilized compound to pull down interacting proteins .
- CRISPR Screening: Genome-wide knockout libraries identify synthetic lethal partners or resistance genes .
- Metabolomics: Track changes in metabolic pathways (e.g., purine synthesis for fluoropyrimidine analogs) via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
